N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as N-acylpyrrolidines . These are N-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves complex reactions. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various functional groups. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The chemical reactions involved in the formation of “this compound” are complex and involve multiple steps. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of novel chemical compounds related to benzofuran and pyrimidinyl derivatives, focusing on their potential anti-inflammatory, analgesic, and antimicrobial properties. For example, a study explored the synthesis of novel benzodifuranyl derivatives, including compounds with a structure somewhat similar to the specified compound, which showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Such research suggests a methodological framework for creating and assessing the biological activities of similar compounds.
Biological Evaluation
Investigations into the biological evaluation of similar compounds include the study of histone deacetylase inhibitors for anticancer properties, demonstrating the potential therapeutic applications of these chemical frameworks (Nancy Z. Zhou et al., 2008). Another study focused on the capillary electrophoretic separation of imatinib mesylate and related substances, indicating the relevance of such compounds in the pharmaceutical analysis and quality control of medications (Lei Ye et al., 2012).
Anti-Angiogenic and DNA Cleavage Studies
Further research includes the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which have shown significant anti-angiogenic and DNA cleavage activities, pointing towards their potential as anticancer agents (Vinaya Kambappa et al., 2017).
Metabolism Studies
Metabolism studies of related compounds, such as flumatinib, provide insights into the metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, crucial for understanding the pharmacokinetics and pharmacodynamics of potential pharmaceuticals (Aishen Gong et al., 2010).
Future Directions
The future directions for “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” could involve further development and evaluation of its potential as a drug. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells.
Mode of Action
This binding could inhibit the activity of the target, leading to a modulation of its downstream effects .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in regulating cell growth and survival. The compound’s inhibition of its target could disrupt this pathway, leading to changes in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent could potentially influence these properties .
Result of Action
Based on the known effects of similar compounds, it could potentially inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(17-12-15-4-1-2-5-16(15)25-17)22-13-14-6-10-23(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBWOSQJGQXTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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